Cas no 2413898-42-5 (tert-butyl N-{4-(2-hydroxybenzamido)phenylmethyl}carbamate)

tert-butyl N-{4-(2-hydroxybenzamido)phenylmethyl}carbamate structure
2413898-42-5 structure
商品名:tert-butyl N-{4-(2-hydroxybenzamido)phenylmethyl}carbamate
CAS番号:2413898-42-5
MF:C19H22N2O4
メガワット:342.388985157013
CID:5674656
PubChem ID:165768623

tert-butyl N-{4-(2-hydroxybenzamido)phenylmethyl}carbamate 化学的及び物理的性質

名前と識別子

    • EN300-26665122
    • tert-butyl N-{[4-(2-hydroxybenzamido)phenyl]methyl}carbamate
    • 2413898-42-5
    • tert-butyl N-{4-(2-hydroxybenzamido)phenylmethyl}carbamate
    • インチ: 1S/C19H22N2O4/c1-19(2,3)25-18(24)20-12-13-8-10-14(11-9-13)21-17(23)15-6-4-5-7-16(15)22/h4-11,22H,12H2,1-3H3,(H,20,24)(H,21,23)
    • InChIKey: OUVJHFAKPXCRKN-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC1C=CC(=CC=1)NC(C1C=CC=CC=1O)=O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 342.15795719g/mol
  • どういたいしつりょう: 342.15795719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 453
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

tert-butyl N-{4-(2-hydroxybenzamido)phenylmethyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26665122-0.05g
tert-butyl N-{[4-(2-hydroxybenzamido)phenyl]methyl}carbamate
2413898-42-5 95.0%
0.05g
$647.0 2025-03-20
Enamine
EN300-26665122-2.5g
tert-butyl N-{[4-(2-hydroxybenzamido)phenyl]methyl}carbamate
2413898-42-5 95.0%
2.5g
$1509.0 2025-03-20
Enamine
EN300-26665122-1g
tert-butyl N-{[4-(2-hydroxybenzamido)phenyl]methyl}carbamate
2413898-42-5
1g
$770.0 2023-09-12
Enamine
EN300-26665122-0.1g
tert-butyl N-{[4-(2-hydroxybenzamido)phenyl]methyl}carbamate
2413898-42-5 95.0%
0.1g
$678.0 2025-03-20
Enamine
EN300-26665122-0.5g
tert-butyl N-{[4-(2-hydroxybenzamido)phenyl]methyl}carbamate
2413898-42-5 95.0%
0.5g
$739.0 2025-03-20
Enamine
EN300-26665122-1.0g
tert-butyl N-{[4-(2-hydroxybenzamido)phenyl]methyl}carbamate
2413898-42-5 95.0%
1.0g
$770.0 2025-03-20
Enamine
EN300-26665122-5.0g
tert-butyl N-{[4-(2-hydroxybenzamido)phenyl]methyl}carbamate
2413898-42-5 95.0%
5.0g
$2235.0 2025-03-20
Enamine
EN300-26665122-10g
tert-butyl N-{[4-(2-hydroxybenzamido)phenyl]methyl}carbamate
2413898-42-5
10g
$3315.0 2023-09-12
Enamine
EN300-26665122-5g
tert-butyl N-{[4-(2-hydroxybenzamido)phenyl]methyl}carbamate
2413898-42-5
5g
$2235.0 2023-09-12
Enamine
EN300-26665122-0.25g
tert-butyl N-{[4-(2-hydroxybenzamido)phenyl]methyl}carbamate
2413898-42-5 95.0%
0.25g
$708.0 2025-03-20

tert-butyl N-{4-(2-hydroxybenzamido)phenylmethyl}carbamate 関連文献

tert-butyl N-{4-(2-hydroxybenzamido)phenylmethyl}carbamateに関する追加情報

Comprehensive Guide to tert-butyl N-{4-(2-hydroxybenzamido)phenylmethyl}carbamate (CAS No. 2413898-42-5): Properties, Applications, and Market Insights

The chemical compound tert-butyl N-{4-(2-hydroxybenzamido)phenylmethyl}carbamate (CAS No. 2413898-42-5) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. This carbamate derivative features a unique structural framework, combining a tert-butyl group with a hydroxybenzamido moiety, making it a valuable intermediate in drug discovery and material science. Its molecular formula and precise structure have garnered attention from researchers exploring novel enzyme inhibitors and bioactive compounds.

One of the most searched questions about tert-butyl N-{4-(2-hydroxybenzamido)phenylmethyl}carbamate relates to its synthesis and purification methods. Researchers often seek optimized protocols for its preparation, given its role as a building block in medicinal chemistry. The compound’s solubility in organic solvents like DMSO and methanol is another hot topic, as it impacts its usability in laboratory settings. Recent trends in green chemistry have also spurred interest in eco-friendly synthesis routes for this compound, aligning with global sustainability goals.

The pharmaceutical applications of CAS 2413898-42-5 are a major focus area. Its structural features suggest potential as a precursor for small-molecule drugs targeting inflammation or metabolic disorders. For instance, the hydroxybenzamido group is known to interact with biological targets like kinases and receptors, making it relevant in drug design. Additionally, its carbamate functionality offers stability, a critical factor in prodrug development. These attributes have led to its inclusion in patent filings and academic studies, particularly in the context of personalized medicine.

From a market perspective, the demand for tert-butyl N-{4-(2-hydroxybenzamido)phenylmethyl}carbamate is driven by the growth of the pharmaceutical intermediates sector. Suppliers and manufacturers are increasingly listing this compound in catalogs, catering to research institutions and biotech firms. Pricing trends and bulk availability are frequently searched topics, reflecting its commercial relevance. Regulatory compliance, such as REACH and GMP standards, is another key consideration for buyers, ensuring safe and ethical sourcing.

In analytical chemistry, CAS 2413898-42-5 is characterized using techniques like HPLC, NMR, and mass spectrometry. Researchers emphasize the importance of purity analysis, as impurities can affect downstream applications. The compound’s stability under various conditions (e.g., temperature, pH) is also a recurring theme in scientific discussions, especially for long-term storage.

Looking ahead, the future of tert-butyl N-{4-(2-hydroxybenzamido)phenylmethyl}carbamate lies in its adaptability to emerging fields like AI-driven drug discovery and high-throughput screening. Its modular structure allows for derivatization, aligning with the trend toward fragment-based drug design. As the scientific community continues to explore its potential, this compound is poised to remain a topic of interest in both academic and industrial circles.

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